5-氟CUMYL-PICA

描述

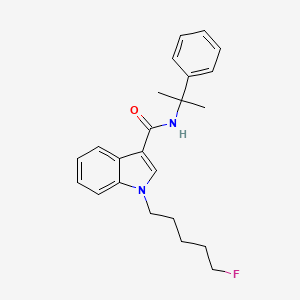

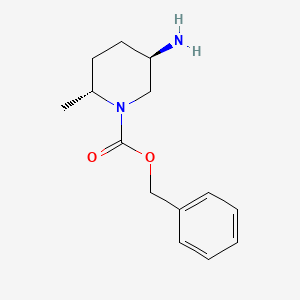

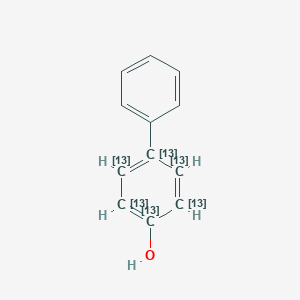

5-Fluoro CUMYL-PICA, also known as CUMYL-5F-PICA, is a derivative of the aminoalkylindole cannabinoid AM2201 . It is an analog of CUMYL-PICA characterized by the addition of an alkyl-terminal fluorine atom . The IUPAC name for this compound is 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide .

Synthesis Analysis

The synthesis of 5F-CUMYL-PICA and related compounds has been described in the literature . These compounds were synthesized and characterized using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS) .Molecular Structure Analysis

The molecular formula of 5-Fluoro CUMYL-PICA is C23H27FN2O . The structure of this compound includes an indole ring attached to a carboxamide group, with a fluoropentyl chain and a phenylpropan-2-yl group also attached .Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro CUMYL-PICA have not been detailed in the search results, it is known that this compound can be quantified in biological samples using LC–MS/MS .科学研究应用

Forensic and Research Applications

5-Fluoro CUMYL-PICA is intended for forensic and research applications due to its status as a derivative of aminoalkylindole cannabinoid AM2201, which acts as a potent agonist for cannabinoid receptors .

Pharmacokinetics and Metabolism Studies

The compound has been studied for its pharmacokinetic profiles and metabolic processes, although these properties are not fully characterized yet .

作用机制

Target of Action

5-Fluoro CUMYL-PICA, also known as SGT-67, is a synthetic cannabinoid receptor agonist (SCRA). Its primary targets are the cannabinoid type 1 and type 2 receptors (CB1 and CB2, respectively) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

5-Fluoro CUMYL-PICA interacts with its targets (CB1 and CB2 receptors) by binding to them. Despite CB1 binding affinities differing by over two orders of magnitude (Ki = 2.95-174 nM), all compounds were potent and efficacious CB1 agonists (EC50 = 0.43-4.7 nM), with a consistent rank order for binding and functional activity .

Pharmacokinetics

The pharmacokinetics of 5-Fluoro CUMYL-PICA involve its clearance and metabolism by human and rat liver microsomes and hepatocytes . In vivo metabolism was prolonged, such that parent compounds remained detectable in rat plasma 24 hours post-dosing . This suggests that the compound has a relatively long half-life in the body, which could potentially lead to prolonged effects.

Result of Action

The interaction of 5-Fluoro CUMYL-PICA with CB1 and CB2 receptors results in potent cannabimimetic effects . In mice, it was found to induce hypothermia (6°C, 3 mg/kg) through a CB1-dependent mechanism . This suggests that the compound can produce effects similar to those of cannabis, including changes in temperature regulation.

Action Environment

The in vivo elimination of 5-Fluoro CUMYL-PICA and other synthetic cannabinoids is delayed compared to in vitro modeling, possibly due to sequestration into adipose tissue . This indicates that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of fat tissues in the body .

安全和危害

未来方向

Given the potential risks associated with the use of synthetic cannabinoids like 5-Fluoro CUMYL-PICA, future research will likely focus on further elucidating the pharmacological and toxicological properties of these compounds. This could help inform regulatory decisions and public health interventions .

属性

IUPAC Name |

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155696 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro CUMYL-PICA | |

CAS RN |

1400742-18-8 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-cumyl-pica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-CUMYL-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does 5-Fluoro CUMYL-PICA interact with cannabinoid receptors, and what are the downstream effects?

A: 5-Fluoro CUMYL-PICA exhibits high binding affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) []. This binding leads to the activation of downstream signaling pathways, including the stimulation of [35S]GTPγS binding and inhibition of cAMP production []. These signaling events are similar to those elicited by Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but 5-Fluoro CUMYL-PICA demonstrates greater efficacy than THC in these assays [].

Q2: Does 5-Fluoro CUMYL-PICA produce effects similar to THC in vivo?

A: While the research primarily focuses on in vitro characterization, the study does provide insights into the in vivo effects of 5-Fluoro CUMYL-PICA. In a mouse drug discrimination assay, 5-Fluoro CUMYL-PICA substituted for THC, suggesting it likely produces subjective effects similar to cannabis in humans [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

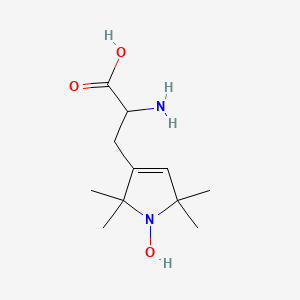

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)

![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)